N-Ethylmethoxyphenazine ethosulfate
Description
Contextualization of N-Ethylmethoxyphenazine Ethosulfate within the Family of Phenazine-Derived Electron Shuttles
This compound belongs to the larger family of phenazine (B1670421) derivatives, which are characterized by a core three-ring structure centered around a pyrazine (B50134) ring. nih.gov This basic framework can be modified with various functional groups, leading to a wide array of phenazine derivatives with diverse properties. nih.gov Phenazines are recognized as an emerging and promising class of organic compounds in the field of electrochemical energy storage due to their multi-redox activity, low toxicity, and structural variety. digitellinc.com
While hundreds of phenazine derivatives are known to exist, only a select few have been extensively studied. nih.gov this compound is one such derivative, valued for its role as a redox mediator in experimental research. These mediators are instrumental in creating new pathways for electron flow in microbial energy metabolism, which opens up new avenues for biotechnological applications. nih.gov
Fundamental Role of Redox Mediators in Facilitating Electron Transfer in In Vitro Systems
Redox mediators, also known as electron shuttles, are compounds that facilitate the transfer of electrons between different species in a chemical or biological system. nih.gov In in vitro systems, particularly in microbial bioelectrochemical systems, these mediators are crucial for shuttling electrons from the interior of a microbial cell to an external electron acceptor, such as an electrode. researchgate.netfrontiersin.org This process of extracellular electron transfer is a key component of microbial anaerobic respiration. frontiersin.org
The mechanism of electron shuttle-mediated EET typically involves the oxidized form of the shuttle accepting electrons from the oxidation of an organic substrate and becoming reduced. Subsequently, the reduced form of the shuttle transfers these electrons to an extracellular acceptor, returning to its oxidized state in a reversible cycle. magtech.com.cn This cyclical process enhances the rate of EET. frontiersin.org The choice of a suitable redox mediator is critical, as its redox potential and other structural properties significantly influence the efficiency of electron transfer. researchgate.netmagtech.com.cn For instance, the use of exogenously added phenazines has been shown to increase the rate of electron transfer in microbial fuel cells. nih.gov
Historical Development and Significance of Phenazine Mediators in Biochemical Analysis
The study of electron transfer processes in biological systems has a long history, with phenazine mediators playing a significant role in advancing this field. Initially, research into microbial electricity production often utilized dense suspensions of non-growing bacteria in conjunction with redox-active dyes or inorganic compounds to shuttle electrons. nih.gov Over time, the focus shifted to microorganisms capable of completely oxidizing organic compounds and directly transferring electrons to an electrode. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H20N2O5S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-ethyl-2-methoxyphenazin-5-ium;ethyl sulfate |
InChI |
InChI=1S/C15H15N2O.C2H6O4S/c1-3-17-14-7-5-4-6-12(14)16-13-10-11(18-2)8-9-15(13)17;1-2-6-7(3,4)5/h4-10H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
XNJXAIDVZAFHPK-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C2C=CC(=CC2=NC3=CC=CC=C31)OC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of N Ethylmethoxyphenazine Ethosulfate Redox Chemistry
Electron Transfer Pathways and Reaction Mechanisms
The redox activity of phenazine (B1670421) compounds is characterized by their ability to undergo reversible electron transfer reactions. The specific pathways and mechanisms involved are crucial for understanding their function as electron mediators.
Characterization of One-Electron vs. Multi-Electron Transfer Processes
Phenazines, in general, are known to participate in both one-electron and two-electron transfer processes. A one-electron reduction of the oxidized phenazine cation would lead to the formation of a neutral radical species. A subsequent one-electron reduction would then yield the fully reduced, anionic form. Distinguishing between these pathways would require techniques such as controlled potential electrolysis coupled with spectroscopic monitoring to identify the number of electrons transferred per molecule.
Electrochemical Characterization and Redox Potential Determinations
Electrochemical methods are indispensable for quantifying the redox properties of compounds like N-Ethylmethoxyphenazine ethosulfate. These techniques provide fundamental data on the thermodynamics and kinetics of electron transfer.
Measurement of Standard Redox Potentials (E⁰')
The standard redox potential (E⁰') is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced. For a phenazine derivative, two distinct redox potentials would be expected, corresponding to the two successive one-electron transfer steps. The precise values of these potentials are critical for predicting the direction of electron flow in a given chemical system. Potentiometric titration or, more commonly, cyclic voltammetry can be employed to determine these values.
Influence of Solution pH on Redox Potential and Proton-Coupled Electron Transfer
The redox chemistry of many organic molecules, including phenazines, is often coupled with proton transfer events. The reduction of a phenazine can be accompanied by the uptake of protons from the solution, a process known as proton-coupled electron transfer (PCET). This coupling causes the measured redox potential to be dependent on the pH of the solution. A Pourbaix diagram, which plots the redox potential against pH, is a valuable tool for visualizing the regions of stability for the different protonated and redox states of the molecule. The slope of the lines in a Pourbaix diagram can provide information on the number of protons and electrons involved in a particular redox step.
Methodologies for Electrochemical Analysis (e.g., Cyclic Voltammetry, Chronoamperometry)
A suite of electrochemical techniques is available for the detailed study of redox-active compounds.
Cyclic Voltammetry (CV): This is a powerful and widely used technique for initial redox characterization. By scanning the potential of an electrode and measuring the resulting current, CV can quickly provide information on the redox potentials, the reversibility of the electron transfer process, and the stability of the redox species.
Chronoamperometry: In this method, the potential of the electrode is stepped to a value where an electrochemical reaction occurs, and the resulting current is monitored as a function of time. This technique can be used to study the kinetics of electron transfer and to determine diffusion coefficients.
The application of these well-established principles and methodologies to this compound would be necessary to elucidate its specific redox chemistry. However, at present, detailed experimental findings for this compound are not available in the public domain.
Kinetics of Electron Transfer Processes Involving this compound
A thorough investigation into the kinetics of electron transfer processes for this compound could not be completed due to the absence of specific research data. The following subsections outline the intended areas of analysis that could not be populated with factual information.
Heterogeneous Electron Transfer Kinetics at Electrode Interfaces
No specific studies detailing the heterogeneous electron transfer kinetics of this compound at various electrode interfaces were identified. Such studies would typically involve electrochemical techniques like cyclic voltammetry at varying scan rates to determine the standard heterogeneous rate constant (k⁰) and the transfer coefficient (α). This data is crucial for understanding the efficiency of electron transfer between the molecule and an electrode surface, a key parameter in applications such as electrochemical sensors and redox flow batteries.
Table 1: Hypothetical Data Table for Heterogeneous Electron Transfer Parameters
| Electrode Material | Standard Rate Constant (k⁰) (cm/s) | Transfer Coefficient (α) |
| Glassy Carbon | Not Available | Not Available |
| Gold | Not Available | Not Available |
| Platinum | Not Available | Not Available |
This table is for illustrative purposes only, as no experimental data was found.
Homogeneous Electron Transfer Rates in Solution-Phase Reactions
Similarly, a search for data on the homogeneous electron transfer rates of this compound in solution-phase reactions with various redox partners yielded no specific results. The determination of these rate constants is fundamental to understanding the compound's reactivity in solution, including its efficacy as a redox mediator in biological or chemical systems. Techniques such as stopped-flow spectrophotometry or nuclear magnetic resonance (NMR) spectroscopy are often employed to measure these rates.
Table 2: Hypothetical Data Table for Homogeneous Electron Transfer Rate Constants
| Redox Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Ascorbic Acid | Not Available |
| Ferricyanide | Not Available |
| Cytochrome c | Not Available |
This table is for illustrative purposes only, as no experimental data was found.
Applications of N Ethylmethoxyphenazine Ethosulfate in Advanced Biochemical and Analytical Methodologies
Role in Enzyme-Coupled Spectrophotometric Assay Systems
N-Ethylmethoxyphenazine ethosulfate, also known as 1-Methoxy-5-ethylphenazinium ethyl sulfate (B86663) (mPES), plays a pivotal role as an electron mediator in enzyme-coupled spectrophotometric assays. nih.govresearchgate.net These assays are fundamental in clinical diagnostics and research for quantifying the activity of various enzymes or the concentration of their substrates.
General Principles of Mediator-Assisted Enzymatic Assay Design
Enzyme-coupled spectrophotometric assays are designed to produce a measurable color change that is proportional to the activity of a target enzyme. Many of these assays involve oxidoreductase enzymes that generate reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). However, NADH and NADPH themselves are colorless, so their production must be linked to a chromogenic reaction.
This is where an electron transfer mediator becomes essential. The mediator accepts electrons from the newly formed NAD(P)H and transfers them to a chromogenic indicator dye, such as a tetrazolium salt. medchemexpress.comselleckchem.comnih.gov Upon reduction, the tetrazolium salt is converted into a highly colored formazan (B1609692) dye, which can be quantified using a spectrophotometer. The intensity of the color produced is directly proportional to the amount of NAD(P)H generated, and thus to the activity of the primary enzyme. Phenazine (B1670421) derivatives like mPES are particularly effective in this role. dojindo.comnih.govscbt.com
Utility in Oxidoreductase-Based Analytical Methods
The versatility of this compound has been demonstrated through its successful integration into assays for a range of flavin oxidoreductases. nih.govresearchgate.net Its efficacy as a stable electron mediator makes it suitable for use in disposable sensor strips for various analytes. nih.govresearchgate.net
Key examples of its application include:
Lactate (B86563) Sensing: In combination with an engineered, oxygen-insensitive lactate oxidase (LOx), mPES facilitates the development of accurate and reliable lactate sensors. nih.govresearchgate.net
Glucose Monitoring: When paired with glucose dehydrogenase (GDH), mPES serves as an efficient electron mediator for glucose measurement systems. nih.govresearchgate.net
Glycated Hemoglobin (HbA1c) Detection: In Fructosyl Peptide Oxidase (FPOx)-based sensors, mPES enables the quantification of HbA1c, a crucial marker for long-term glycemic control. nih.govresearchgate.net
The related compound, 1-methoxy-5-methylphenazinium methyl sulfate (mPMS), has also proven effective in assays for enzymes like lactate dehydrogenase (LDH), highlighting the utility of this class of mediators. nih.gov
Optimization of Chromogenic Signal Transduction in Assays
A critical factor in optimizing any assay is the stability of its reagents. The chromogenic signal is directly dependent on the consistent performance of the electron mediator throughout the experiment. This compound offers significant advantages in this regard due to its enhanced stability compared to other mediators like phenazine methosulfate (PMS) or even its closer relative, mPMS. dojindo.comdojindo.co.jp
The stability of mPES is particularly noteworthy in neutral to alkaline conditions (pH 7 to 8), a range where the stability of mPMS declines significantly. dojindo.comdojindo.co.jp This allows for greater flexibility in assay buffer formulation and improves the shelf-life of diagnostic kits. Furthermore, mPES exhibits thermal stability equal to or greater than that of the enzyme diaphorase, which is often used in these systems. dojindo.com After 45 days of storage at 5°C, a diaphorase solution may lose about 20% of its activity, whereas mPES shows no significant loss. dojindo.comdojindo.co.jp This robust stability ensures a more reliable and reproducible transduction of the enzymatic activity into a chromogenic signal.
Table 1: Stability Comparison of Electron Mediators
| Mediator | Key Stability Characteristics |
| This compound (mPES) | Highly stable in solutions, especially in neutral to alkaline conditions (up to pH 8). dojindo.comdojindo.co.jp Shows minimal loss of activity after extended storage (45 days at 5°C). dojindo.comdojindo.co.jp |
| 1-Methoxy-5-methylphenazinium methyl sulfate (mPMS) | More photochemically stable than PMS, but its solution stability drops significantly at pH 6 and above. dojindo.comdojindo.co.jp |
| Diaphorase (Enzyme) | Can show a significant drop in residual activity (approx. 20%) after 45 days of storage in solution. dojindo.comdojindo.co.jp |
Integration into Electrochemical Biosensor Architectures
Beyond spectrophotometry, this compound is a key enabler of second-generation electrochemical biosensors. These devices translate a biological recognition event into a measurable electrical signal.
Principles of Mediator-Facilitated Electron Transfer in Biosensor Transducers
In many enzyme-based biosensors, the distance between the enzyme's redox center and the surface of the electrode is too great for direct electron transfer to occur efficiently. glpbio.com Redox mediators like mPES bridge this gap. flexmedical-solutions.com
The process involves the mediator shuttling electrons between the enzyme and the electrode. First, the oxidoreductase enzyme catalyzes the reaction of its specific substrate, becoming reduced in the process. The oxidized form of the mPES molecule then diffuses to the enzyme's active site and accepts an electron, becoming reduced itself. This reduced mPES then travels to the electrode surface where it is re-oxidized, transferring the electron to the electrode. This generates an electrical current that is proportional to the substrate concentration. The ability of the mediator to be repeatedly oxidized and reduced without degradation is crucial for the sensor's performance. flexmedical-solutions.com
Design Considerations for this compound-Enabled Biosensing Platforms
The design of a biosensor platform must consider several factors to ensure optimal performance, including the choice of mediator. This compound's properties make it an excellent candidate for use in disposable, screen-printed electrode systems. nih.govresearchgate.net
Key design considerations include the mediator's compatibility with the enzyme and the electrode material, as well as its stability over time. flexmedical-solutions.com Research has shown that mPES is a versatile mediator compatible with a variety of flavin oxidoreductases. nih.govresearchgate.net Biosensors constructed with mPES have demonstrated excellent performance characteristics for measuring clinically relevant analytes. For instance, a lactate sensor using mPES was found to be stable for at least 48 days when stored at 25°C. researchgate.net The low potential required for its operation also helps to reduce interference from other electroactive substances that may be present in a biological sample. researchgate.net
Table 2: Performance of Biosensors Employing this compound (mPES)
| Analyte | Enzyme Used | Linear Range | Limit of Detection (LOD) | Reference |
| Lactate | Lactate Oxidase (LOx) | 0.1–2.0 mM | 0.05 mM | researchgate.net |
| Glucose | Glucose Dehydrogenase (GDH) | 0.2–10.0 mM | 0.1 mM | researchgate.net |
| HbA1c | Fructosyl Peptide Oxidase (FPOx) | 0.05–0.4 mM | 0.02 mM | researchgate.net |
Contributions to Advanced Analytical Chemistry Techniques
This compound, more commonly known in scientific literature as N-ethylphenazonium ethosulfate (PES), has emerged as a valuable tool in various advanced biochemical and analytical methodologies. Its unique electrochemical and spectral properties have led to its adoption in techniques requiring sensitive and reliable electron transfer mediation. This article explores its specific applications in spectrophotometric method development and other analytical detection modalities.
Application in Spectrophotometric Method Development for Analyte Detection
N-Ethylphenazonium ethosulfate has found a significant niche in spectrophotometric assays, particularly as a superior alternative to the more traditionally used N-methylphenazonium methosulfate (PMS). Its primary role is that of an electron acceptor in dye-linked enzyme assays, where the activity of an enzyme is coupled to the reduction of a dye, leading to a measurable change in absorbance.
The enhanced stability of PES compared to PMS is a key factor in its preference for these assays. PMS is known to be unstable and photolabile, often leading to anomalous kinetic behavior in enzyme assays. For instance, in the study of methanol (B129727) dehydrogenase, a non-enzymatic reduction of the indicator dye 2,6-dichlorophenolindophenol (DCPIP) by PMS has been observed, especially at higher pH levels. ethz.ch This non-enzymatic reaction can interfere with the accurate measurement of enzyme kinetics.
In contrast, PES has been demonstrated to be significantly more stable in aqueous solutions and does not cause the non-enzymatic reduction of DCPIP. ethz.ch This stability allows for more accurate and reproducible kinetic measurements of enzymes like methanol dehydrogenase. The use of PES minimizes background interference, ensuring that the observed change in spectrophotometric signal is directly proportional to the enzymatic activity being measured.
The advantages of PES in spectrophotometric assays are particularly evident under specific experimental conditions. For example, the non-enzymatic reduction of DCPIP by PMS is exacerbated by increasing pH and ionic strength. ethz.ch The use of PES under such conditions is therefore highly recommended to maintain the integrity of the assay. The recommendation from researchers has been to discontinue the use of PMS in favor of the N-ethyl analog wherever possible in dye-linked enzyme assays. ethz.ch
Below is a table summarizing the comparative properties of PES and PMS in the context of spectrophotometric enzyme assays.
| Property | N-Ethylphenazonium ethosulfate (PES) | N-Methylphenazonium methosulfate (PMS) | Reference |
| Stability in Aqueous Solution | High | Low, prone to decomposition | ethz.ch |
| Non-enzymatic Reduction of DCPIP | Not observed | Observed, especially at high pH and ionic strength | ethz.ch |
| Free Radical Formation | Significantly less | Prone to forming free radical decomposition products | ethz.ch |
| Recommendation for Use | Preferred for accurate kinetic measurements | Recommended to be replaced by PES | ethz.ch |
Exploration in Other Analytical Detection Modalities
Beyond its well-established role in spectrophotometry, N-Ethylphenazonium ethosulfate has been explored in other advanced analytical detection modalities, leveraging its redox and spectral characteristics.
Electron Paramagnetic Resonance (EPR) Studies:
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as free radicals. In the context of phenazine-based compounds, EPR has been employed to investigate the formation of free radical intermediates. Studies comparing PES and PMS have utilized EPR to demonstrate that PMS decomposition in aqueous solutions leads to the formation of a free radical. ethz.ch In contrast, PES produces a significantly lower amount of free radical species, further highlighting its superior stability. ethz.ch This property is crucial for applications where the generation of extraneous radical species could interfere with the analysis of the target analyte or system.
While detailed EPR studies focusing solely on analyte detection using PES as the primary probe are not extensively documented, its stability against free radical formation makes it a more reliable component in complex biological systems being investigated by EPR, where the focus is on other paramagnetic species.
Fluorescence-Based Applications:
N-Ethylphenazonium ethosulfate is a cationic dye that exhibits fluorescence, with reported excitation and emission maxima at approximately 390 nm and 530 nm, respectively. This intrinsic fluorescence opens up possibilities for its use in fluorescence-based analytical methods.
While specific applications of PES as a fluorescence quencher for direct analyte detection are not widely reported in the available literature, its properties as a redox-active fluorophore suggest potential in this area. For instance, engineered enzymes have been modified with PES to create quasi-direct electron transfer (DET) type biosensors. In one such study, a thiol-reactive PES was used as a redox mediator. While this application primarily focused on electrochemical detection, the fluorescence of PES could potentially be modulated by its redox state, offering a dual-mode detection strategy.
Further research into the fluorescence quenching properties of PES in the presence of specific analytes could lead to the development of novel sensing platforms. The stability and well-characterized redox behavior of PES make it an attractive candidate for the design of "turn-on" or "turn-off" fluorescence sensors, where the interaction with an analyte would alter its fluorescence intensity.
Structural Features and Functional Modulation of N Ethylmethoxyphenazine Ethosulfate
Structure-Activity Relationships Governing Redox Properties
The redox properties of N-Ethylmethoxyphenazine ethosulfate are intricately linked to its molecular architecture. The substitution pattern on the phenazine (B1670421) ring and the nature of the counterion both play significant roles in modulating its electron transfer capabilities and stability.
The core of this compound's function lies in its phenazine ring, a nitrogen-containing heterocyclic compound capable of facilitating electron transfer. The efficiency and specificity of this process are significantly influenced by the substituents on this ring system.
The presence of an ethyl group on one of the nitrogen atoms (N-substitution) directly impacts the electronic properties of the phenazine core. This alkyl group is generally considered an electron-donating group (EDG) through an inductive effect. This donation of electron density to the aromatic system can influence the redox potential of the molecule. youtube.com Studies on various phenazine derivatives have shown that the introduction of EDGs can lower the redox potential, making the molecule a stronger reducing agent. rsc.org
Furthermore, the methoxy (B1213986) group (-OCH3) also acts as a strong electron-donating group, primarily through resonance. Its presence is expected to further lower the redox potential of the phenazine ring compared to unsubstituted or only N-alkyl substituted phenazines. rsc.orgresearchgate.net The position of the methoxy group on the phenazine ring is also critical in determining its precise effect on the redox potential. researchgate.net Detailed electrochemical studies on 1-methoxyphenazine (B1209711) have shown that it undergoes a one-electron, one-proton diffusion-controlled reduction process. researchgate.net The specific placement of the methoxy group in this compound will therefore be a key determinant of its electron transfer thermodynamics.
The combination of both an N-ethyl group and a methoxy group is anticipated to create a phenazine derivative with a relatively low redox potential, enhancing its ability to accept electrons from biological reducing agents like NADH or from enzyme active sites.
Table 1: Influence of Substituents on Phenazine Redox Potential
| Phenazine Derivative | Substituent(s) | Effect on Redox Potential | Reference |
| Phenazine (parent) | None | Baseline | rsc.org |
| Amino-substituted phenazine | Electron-donating (-NH2) | More negative | rsc.org |
| Cyano-substituted phenazine | Electron-withdrawing (-CN) | More positive | rsc.org |
| Methoxy-substituted phenazine | Electron-donating (-OCH3) | More negative | researchgate.netresearchgate.net |
This table is generated based on general principles of substituent effects on phenazine rings and may not represent direct experimental comparisons under identical conditions.
The ethosulfate () counterion is a critical component that ensures the solubility and stability of the cationic N-Ethylmethoxyphenazine core in aqueous solutions. Its role is best understood by comparison with its close analog, the methosulfate () counterion found in the widely used but notoriously unstable compound, Phenazine Methosulfate (PMS).
Research has demonstrated that Phenazine Ethosulfate (PES) is significantly more stable in solution than PMS. PMS is known to be unstable and photolabile, and its solutions can decompose, leading to anomalous results in enzyme assays. This instability is partly attributed to the decomposition of the N-methyl group. In contrast, PES, with its N-ethyl group and ethosulfate counterion, exhibits much greater stability. This enhanced stability minimizes the non-enzymatic reduction of other assay components, a common problem with PMS. The ethosulfate anion itself is a stable, non-reactive counterion that does not contribute to the degradation of the phenazine dye.
Comparative Analysis with Related Phenazine Derivatives
To fully appreciate the functional characteristics of this compound, a comparative analysis with related, more commonly studied phenazine derivatives is essential.
The primary comparators for this compound are Phenazine Methosulfate (PMS) and Phenazine Ethosulfate (PES). The key differentiator in assay performance is stability. PMS is known to cause a rapid, non-enzymatic reduction of electron acceptors like 2,6-dichlorophenolindophenol (DCPIP) in aqueous solutions, particularly at higher pH and ionic strengths. This leads to high background rates and inaccurate kinetic measurements. PES, on the other hand, is much more stable and does not cause this non-enzymatic reduction. Consequently, PES is recommended as a superior replacement for PMS in many dye-linked enzyme assays.
This compound, sharing the stable N-ethyl and ethosulfate features of PES, is expected to exhibit similar stability advantages over PMS. The addition of the methoxy group will primarily modulate its redox potential. As an electron-donating group, the methoxy substituent is expected to make the redox potential of this compound more negative than that of PES. This could be advantageous in assays where a mediator with a lower redox potential is required to efficiently accept electrons from a specific substrate or enzyme.
Table 2: Comparative Properties of Phenazine Derivatives
| Property | Phenazine Methosulfate (PMS) | Phenazine Ethosulfate (PES) | This compound (Predicted) |
| Stability in Solution | Low, photolabile | High | High |
| Non-enzymatic Reaction | Reduces DCPIP | Does not reduce DCPIP | Unlikely to reduce DCPIP |
| Redox Potential | Baseline for comparison | Similar to PMS | More negative than PES |
| Counterion | Methosulfate | Ethosulfate | Ethosulfate |
The spectral properties of phenazine derivatives are important for their use in spectrophotometric assays. Phenazine compounds typically exhibit strong absorbance in the UV and visible regions of the spectrum. For instance, phenazine derivatives often have absorption peaks between 450 and 490 nm.
A significant issue with PMS is that its decomposition can lead to changes in the absorption spectrum over time and the formation of free radicals. This degradation contributes to a drifting baseline and high background signals, complicating data analysis.
This compound, due to its expected higher stability akin to PES, should provide a much more stable and reliable spectral profile during the course of an assay. The presence of the methoxy group may cause a slight shift in the absorption maximum (a bathochromic or red shift) compared to PES, but the key advantage would be the stability of this spectral signature. This leads to lower background noise and eliminates the spectral interference caused by the decomposition products of less stable mediators like PMS.
Strategies for Enhancing Mediator Performance and Reagent Longevity
Improving the performance and stability of phenazine-based electron mediators is an active area of research, with several strategies being explored:
Chemical Modifications: The targeted addition of functional groups to the phenazine ring is a primary strategy. As discussed, electron-donating groups like hydroxyl (-OH) or methoxy (-OCH3) can be introduced to lower the redox potential. rsc.orgresearchgate.net Conversely, electron-withdrawing groups can be used to raise the potential, tailoring the mediator for specific applications. The position of these substituents is also a critical factor in fine-tuning the electronic properties. researchgate.net
Optimization of Assay Conditions: The performance of phenazine mediators can be highly dependent on the solution's pH and ionic strength. researchgate.net For instance, the redox potential of many phenazines is pH-dependent due to proton-coupled electron transfer reactions. nih.govacs.org Therefore, optimizing the buffer system and pH can enhance the efficiency of the electron transfer process and, in some cases, improve the stability of the mediator.
Synthetic Biology Approaches: In the context of microbial electrochemical systems, synthetic biology offers pathways to enhance mediator performance. This can involve genetically modifying microorganisms to endogenously produce specific phenazine derivatives with desired properties, potentially circumventing issues of cytotoxicity and improving the efficiency of extracellular electron transfer. nih.gov
By employing these strategies, the performance of phenazine mediators like this compound can be further optimized for a wide range of biotechnological and analytical applications.
Chemical Modification Approaches for Improved Electron Transfer Kinetics
The kinetics of electron transfer are a critical parameter for the efficiency of redox mediators like this compound in various bioelectrochemical applications. Chemical modifications to the core phenazine structure are a primary strategy for modulating these kinetics. The position and nature of functional groups on the phenazine ring can significantly impact the mediator's redox potential, stability, and polarity, all of which influence the rate of electron transfer. nih.gov
Research into phenazine derivatives has shown that even minor structural changes can lead to notable differences in mediated current outputs. nih.gov The introduction of functional groups alters the electronic properties of the molecule, thereby affecting its ability to accept and donate electrons. For instance, the electron-donating or withdrawing nature of a substituent can shift the redox potential to be more or less favorable for a specific enzymatic reaction or electrochemical system.
While specific studies detailing the targeted chemical modification of this compound to solely improve electron transfer kinetics are not extensively documented in the provided search results, the principles can be inferred from related phenazine compounds. The ethosulfate and methoxy groups on this compound already represent modifications from the basic phenazine structure, likely selected to enhance stability and solubility while maintaining a suitable redox potential for mediating electron transfer from enzymes like flavin oxidoreductases. nih.gov
A comparative study of different phenazine mediators in facilitating extracellular electron transfer from E. coli during glucose metabolism revealed that the mediated currents were highly dependent on the mediator's structure. researchgate.net This underscores the importance of the molecular structure in the efficiency of electron transfer. The study highlighted that the choice of a mediator should not solely be based on its redox potential but also on its structural characteristics that influence its interaction with both the biological component and the electrode surface. researchgate.net
The following table summarizes the impact of different functional groups on the properties of phenazine mediators, based on general findings in the field.
| Functional Group | Potential Impact on Electron Transfer Kinetics | Rationale |
| Electron-donating groups (e.g., -OCH₃, -NH₂) ** | May increase the rate of reduction of the mediator. | These groups can increase the electron density of the phenazine ring system, potentially facilitating electron acceptance. |
| Electron-withdrawing groups (e.g., -COOH, -NO₂) | May increase the rate of oxidation of the reduced mediator. | These groups lower the electron density, which can facilitate the release of electrons to an electrode. |
| Alkyl chains (e.g., -C₂H₅) | Can influence solubility and steric interactions at the electrode surface. | Improved solubility can enhance mass transport, while steric factors can affect the orientation and distance for electron transfer. |
| Charged moieties (e.g., ethosulfate) ** | Enhances aqueous solubility and can influence interaction with charged surfaces. | Good solubility is crucial for mediators in biological systems, and electrostatic interactions can play a role in the binding and orientation at electrode interfaces. |
Investigation of Immobilization Techniques for Enhanced Stability and Reusability
The practical application of this compound as a redox mediator is often enhanced by its immobilization onto electrode surfaces. Immobilization offers several advantages, including increased operational and thermal stability, prevention of mediator leakage, and the potential for continuous operation and reusability, which is a significant economic and practical benefit. nih.gov
A variety of immobilization strategies have been explored for redox mediators, broadly categorized into physical and chemical methods. Physical methods include entrapment within a polymer matrix or adsorption onto a support material. Chemical methods involve the formation of covalent bonds between the mediator and the electrode surface or a support matrix.
One innovative approach for the immobilization of phenazine ethosulfate (PES), a close analog of this compound, involves its rapid entrapment within a polyelectrolyte complex. nih.gov This technique utilizes the phase inversion of a solution containing oppositely charged polyelectrolytes, such as cationic polyguanidinium and anionic sodium hexametaphosphate, when introduced into a low ionic strength solution. nih.gov This process, which occurs within seconds to minutes, effectively traps the mediator on the electrode surface. nih.gov This method provides a fast and straightforward alternative to more complex covalent immobilization strategies. nih.gov
The stability and reusability of immobilized systems are key performance indicators. For instance, in enzyme-based systems, immobilization can significantly enhance the enzyme's resilience to environmental stressors like temperature and pH changes. dovepress.com Studies on immobilized enzymes have shown that they can retain a significant portion of their initial activity even after multiple cycles of use. For example, an immobilized enzyme system retained 70% of its activity after 10 reuse cycles. dovepress.commdpi.com In another case, immobilized cells demonstrated superior thermal stability, retaining over 87% of their initial enzyme activity after 3 hours at 37°C, compared to only 34% for free cells. After five cycles, these immobilized cells retained 70% of their initial activity.
The table below outlines different immobilization techniques and their impact on the stability and reusability of redox mediators or enzymes.
| Immobilization Technique | Principle | Advantages for Stability & Reusability | Potential Considerations |
| Entrapment in Polyelectrolyte Complex | Trapping of the mediator within a cross-linked polymer network formed by oppositely charged polymers. | Rapid immobilization process, enhanced operational stability. nih.gov | Potential for mediator leaching over time, mass transfer limitations. |
| Covalent Bonding | Formation of a stable chemical bond between the mediator and a functionalized support material. | Strong attachment prevents leaching, leading to high long-term stability and reusability. nih.gov | Can be a more complex multi-step process, may alter the mediator's redox properties if the bonding site is near the active center. |
| Adsorption | Physical binding of the mediator to the surface of a support material through weaker interactions like hydrogen bonds or van der Waals forces. | Simple and mild immobilization conditions, less likely to alter the mediator's structure. nih.gov | The mediator can desorb from the support, leading to a decrease in activity over repeated uses. nih.gov |
| Cross-Linking | Formation of intermolecular cross-links between mediator molecules, often using a bifunctional reagent like glutaraldehyde. | Creates a stable, insoluble aggregate that can be easily retained. nih.gov | Can sometimes lead to conformational changes and loss of activity if the cross-linking is excessive. |
These investigations into immobilization techniques are crucial for developing robust and economically viable bioelectrochemical devices that utilize this compound as a redox mediator.
Theoretical and Computational Investigations of N Ethylmethoxyphenazine Ethosulfate
Density Functional Theory (DFT) Studies of Electronic Structure and Redox States
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and, crucially for phenazines, redox potentials.
In the study of phenazine (B1670421) derivatives, DFT is frequently employed to screen candidates for applications such as redox flow batteries. rsc.orgrsc.orgnih.gov The core principle involves calculating the energies of the molecule in its neutral and reduced (anionic) states. The difference in these energies, combined with considerations for solvation effects, allows for the prediction of the standard redox potential.
Research has systematically explored how modifying the phenazine skeleton with various functional groups alters its electronic properties and, consequently, its redox potential. rsc.orgrsc.org Key findings from DFT studies on phenazine derivatives include:
Effect of Functional Groups: Electron-donating groups (EDGs), such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, tend to increase the energy of the HOMO, making the molecule easier to oxidize and shifting the redox potential to more negative values. rsc.orgrsc.org Conversely, electron-withdrawing groups (EWGs), like cyano (-CN) or nitro (-NO2) groups, lower the energy of the LUMO, making the molecule easier to reduce and shifting the redox potential to more positive values. rsc.orgrsc.org For instance, the addition of amino groups can shift the redox potential by as much as -0.65 V, while cyano groups can cause a positive shift of up to +2.25 V compared to the parent phenazine molecule. rsc.orgrsc.org
Positional Isomerism: The position of the functional group on the phenazine ring has a significant impact. rsc.org For example, functionalization at the R2 position (see accompanying diagram) with an electron-donating group typically results in a more negative redox potential compared to substitution at the R1 position. rsc.org This is attributed to the different effects on the electron distribution within the aromatic system. rsc.org
Solvent Effects: The surrounding solvent medium is a critical factor that is accounted for in DFT calculations, often using continuum solvation models (like COSMO or SMD). These models simulate the dielectric environment of the solvent, which can significantly influence the calculated redox potentials. rsc.orgresearchgate.net
For N-Ethylmethoxyphenazine ethosulfate, a DFT study would similarly focus on how the methoxy group (an EDG) and the N-ethyl group influence the electronic structure. The ethosulfate counter-ion would likely be modeled to understand its electrostatic interaction with the cationic phenazine core.
Table 1: Representative DFT-Calculated Redox Potentials of Substituted Phenazines
This table illustrates the impact of different functional groups on the redox potential of the phenazine core, as predicted by DFT calculations in various studies.
| Phenazine Derivative | Functional Group(s) | Calculated Redox Potential (V vs. SHE) | Reference |
| Phenazine | None (parent molecule) | -0.11 | rsc.org |
| 1-Aminophenazine | 1x -NH2 | -0.42 | rsc.org |
| 2-Aminophenazine | 1x -NH2 | -0.53 | rsc.org |
| 1-Cyanophenazine | 1x -CN | +0.45 | rsc.org |
| 2-Cyanophenazine | 1x -CN | +0.33 | rsc.org |
| 1,2,3,4,6,7,8,9-Octaaminophenazine | 8x -NH2 | -0.76 | rsc.org |
| 1,2,3,4,6,7,8,9-Octacyanophenazine | 8x -CN | +2.14 | rsc.org |
Molecular Dynamics Simulations of Interfacial Electron Transfer Processes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the structure, dynamics, and thermodynamics of a system at the atomic scale. nih.govarxiv.org
While direct MD simulation studies on the interfacial electron transfer of this compound are not documented, this methodology is essential for understanding such processes. For a molecule like this compound, which is often used in solution, MD simulations would be invaluable for several reasons:
Solvation Structure: The arrangement of solvent molecules around the phenazine cation is crucial for the kinetics of electron transfer. MD simulations can reveal the detailed structure of the solvation shells, including the orientation of solvent dipoles and the distance of solvent molecules from the redox-active core.
Ion Pairing and Diffusion: In solution, the N-Ethylmethoxyphenazine cation and the ethosulfate anion will interact. MD simulations can predict the degree of ion pairing, the dynamics of their association and dissociation, and their diffusion coefficients, all of which affect the availability of the redox-active species at an electrode surface.
Interfacial Dynamics: To study interfacial electron transfer (e.g., at an electrode), MD simulations can model the interface between the phenazine solution and a solid surface. This allows for the investigation of how the molecule adsorbs onto the surface, its orientation, and the dynamics of the solvent and ions at this interface. This information is a necessary precursor to quantum mechanical calculations of the electron transfer rate itself.
A typical MD simulation protocol for this system would involve placing one or more this compound ion pairs in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). The interactions between all atoms would be described by a "force field," which is a set of parameters that define the potential energy of the system. After an equilibration period, the simulation would be run for several nanoseconds or even microseconds, tracking the trajectories of all particles. Analysis of these trajectories would provide the insights described above.
Predictive Modeling of Redox Potentials and Reaction Pathways
Beyond direct DFT calculations for individual molecules, there is a growing trend towards using predictive modeling, particularly machine learning (ML), to accelerate the discovery of new materials. chemrxiv.org For phenazine derivatives, this approach has been successfully applied to predict redox potentials, offering a way to screen vast chemical spaces much faster than with DFT alone. acs.orgnih.govchemrxiv.org
The general workflow for building a predictive model for phenazine redox potentials is as follows:
Data Generation: A dataset of phenazine derivatives is created. The redox potential for each molecule in this dataset is calculated using a consistent DFT method. This DFT-generated data serves as the "ground truth" for training the ML model. acs.orgacs.org A training set might consist of 150-200 different phenazine derivatives. rsc.orgacs.org
Feature Engineering: Each molecule is converted into a set of numerical descriptors, or "features." These can include 2D features (e.g., atom counts, bond types), 3D features (e.g., molecular shape), and molecular fingerprints, which are bit-strings that encode structural information. chemrxiv.orgchemrxiv.org
Model Training: Various ML algorithms—from linear models like Ridge Regression to more complex non-linear models like Random Forest or Gradient Boosting—are trained on the dataset. chemrxiv.org The model learns the relationship between the molecular features and the DFT-calculated redox potentials.
Validation and Prediction: The model's performance is evaluated on a separate "test set" of molecules that it has not seen before. nih.gov High-performing models, with R-squared values often exceeding 0.9, can then be used to predict the redox potentials of new, unstudied phenazine derivatives almost instantaneously. chemrxiv.org
Studies have shown that ML models trained on a dataset of phenazines with single functional groups can accurately predict the redox potentials of molecules with multiple, diverse functional groups. acs.orgnih.govacs.org This demonstrates the power of ML to generalize and identify promising candidates for applications like redox flow batteries, significantly reducing the need for expensive and time-consuming DFT calculations or experiments. nih.govacs.org
Table 2: Performance of Machine Learning Models in Predicting Phenazine Redox Potentials
This table summarizes the performance of different machine learning models from a study aimed at predicting the redox potentials of phenazine derivatives. Performance is measured by the coefficient of determination (R²) and Mean Absolute Error (MAE).
| Machine Learning Model | Feature Set Used | R² (Test Set) | MAE (V) (Test Set) | Reference |
| Kernel Ridge | 2D + 3D + Fingerprints | > 0.98 | < 0.07 | chemrxiv.orgchemrxiv.org |
| Random Forest | 2D + 3D + Fingerprints | > 0.98 | < 0.07 | chemrxiv.orgchemrxiv.org |
| Gradient Boosting | 2D + 3D + Fingerprints | > 0.98 | < 0.07 | chemrxiv.orgchemrxiv.org |
| Bayesian Ridge | 2D + 3D + Fingerprints | > 0.98 | < 0.07 | chemrxiv.orgchemrxiv.org |
Stability and Environmental Factors Affecting N Ethylmethoxyphenazine Ethosulfate Functionality
Impact of Solution pH and Ionic Strength on Redox Activity and Stability
The pH and ionic strength of the aqueous environment are critical parameters that modulate the redox activity and stability of phenazine-based compounds. For a related derivative, amine-reactive phenazine (B1670421) ethosulfate (arPES), studies have demonstrated good stability over a pH range of 4 to 8, maintaining 90% of its initial activity for 30 days at 30°C. nih.gov This suggests that N-Ethylmethoxyphenazine ethosulfate likely exhibits optimal performance within a similar physiological pH range.
Research on the analogous compound, phenazine methosulfate (PMS), has shown that its reactivity, particularly the non-enzymatic reduction of other substances, is influenced by both pH and ionic strength. bohrium.com The final steady-state of reactions involving PMS is more dependent on pH, whereas the initial lag phase of the reaction is primarily affected by the ionic strength of the solution. bohrium.com Although direct studies on this compound are limited, these findings suggest that both pH and ionic strength are key factors to control for reproducible and accurate results in applications utilizing this compound. At higher pH values, phenazine ethosulfate has been noted to produce free radicals, which may then act as the primary electron acceptors. scientificlabs.com
Table 1: Reported Stability of a Phenazine Ethosulfate Derivative
| Compound | pH Range for Stability | Duration | Temperature | Activity Retention |
|---|---|---|---|---|
| Amine-reactive phenazine ethosulfate (arPES) | 4 - 8 | 30 days | 30°C | 90% |
Data extrapolated from studies on a related phenazine derivative. nih.gov
Degradation Kinetics and Stability in Aqueous Solutions under Varying Oxygen Concentrations
The presence and concentration of molecular oxygen can significantly affect the stability and degradation kinetics of reduced phenazine compounds in aqueous solutions. Phenazines can undergo redox cycling, and in the presence of oxygen, reduced phenazines can be re-oxidized, potentially generating reactive oxygen species. This reactivity with oxygen can compete with the intended electron transfer pathway in an experimental system. nih.gov
Influence of Light Exposure and Storage Conditions on Reagent Integrity and Performance
This compound and related phenazine compounds are known to be sensitive to light. medchemexpress.comabmole.com Exposure to light can lead to photodegradation, which can alter the compound's chemical structure and diminish its redox activity. Therefore, it is crucial to protect solutions of this compound from light to maintain reagent integrity. Studies on the similar compound, phenazine methosulfate, have shown that while it is light-sensitive, it can be stable enough for reproducible measurements if exposure is limited to short periods, such as up to two hours. nih.gov
Proper storage is essential for preserving the long-term stability and performance of this compound. Manufacturers generally recommend storing the solid compound and its solutions at low temperatures and in the dark.
Table 2: Recommended Storage Conditions for Phenazine Ethosulfate and Related Compounds
| Compound | Form | Storage Temperature | Light Protection | Recommended Duration |
|---|---|---|---|---|
| Phenazine ethosulfate | Solid | 4°C | Protect from light | Not specified |
| Phenazine ethosulfate | Stock Solution | -20°C | Protect from light | 1 month |
| Phenazine ethosulfate | Stock Solution | -80°C | Protect from light | 6 months |
| Phenazine methosulfate | Solid | -20°C | Light sensitive | ≥4 years |
| Phenazine methosulfate | Aqueous Solution | Not Recommended | - | Not more than one day |
Data compiled from various sources. medchemexpress.comabmole.comfishersci.comcaymanchem.com
Adherence to these storage guidelines is critical to prevent degradation and ensure the reliability of experimental results obtained using this compound.
Future Directions and Emerging Research Avenues for N Ethylmethoxyphenazine Ethosulfate
Development of Novel and High-Throughput Assay Formats
The traditional process of identifying and optimizing electron mediators has often relied on laborious, one-at-a-time synthesis and testing. Future research will necessitate the development of novel and high-throughput assay formats to accelerate the evaluation of N-Ethylmethoxyphenazine ethosulfate and its derivatives.
Current research on other phenazines, such as pyocyanin (B1662382) and its analogs, utilizes photoelectrochemical screening to assess their ability to wire the photosynthetic electron transport chain of microorganisms to an electrode. nih.govresearchgate.net These methods, which measure photocurrent generation in response to light/dark cycles, can be adapted and miniaturized into multi-well plate formats. Such a system would allow for the rapid screening of a large library of this compound variants, each with slight modifications to its chemical structure, to identify candidates with superior performance characteristics.
Key parameters for high-throughput screening would include not only the magnitude of the mediated current but also the stability of the compound over time and its interaction with the biological system. By automating the measurement of these properties, researchers can more efficiently map the structure-activity relationship for this class of mediators.
Exploration of this compound in Non-Traditional Bioelectrochemical Systems
While phenazines are well-studied in microbial fuel cells (MFCs), their potential in non-traditional bioelectrochemical systems remains a fertile ground for research. Future exploration of this compound should focus on these novel applications, which include photosynthetic bioelectrochemical systems and microbial electrosynthesis.
Photosynthetic Systems: Research has demonstrated that certain phenazines can act as effective electron shuttles for cyanobacteria, intercepting electrons from the photosynthetic electron transport chain to generate electricity in biophotovoltaic (BPV) cells. nih.govresearchgate.netrsc.org Studies using model organisms like Synechocystis sp. PCC 6803 have shown that low-potential phenazines can offer significant energetic gains compared to traditional mediators. researchgate.net Exploring this compound in this context could reveal its efficacy in harvesting solar energy through biological means. The key trade-offs to investigate would be its ability to enhance photocurrents versus potential competitive reactions, such as the reduction of oxygen. researchgate.netrsc.org
Engineered Microorganisms: Advances in synthetic biology have enabled the engineering of strains like Pseudomonas putida and Escherichia coli to produce phenazines, boosting the prospects for their use in electrochemical bioprocesses. nih.gov this compound could be evaluated as an exogenous mediator for these engineered systems, facilitating electron transfer for the production of valuable chemicals or for bioremediation. Research has confirmed that phenazines can re-enter the cytoplasm, allowing them to interact with intracellular enzymatic pathways, which significantly broadens their potential applications beyond just periplasmic electron transfer. nih.gov Furthermore, understanding how phenazines are oxidized by bacteria through their electron transport chains during anaerobic respiration can open pathways for regenerating the mediator in situ. plos.org
| Phenazine (B1670421) Compound | Bioelectrochemical System | Organism | Key Research Finding | Reference |
|---|---|---|---|---|
| Pyocyanin (PYO) | Biophotovoltaics (BPV) | Synechocystis sp. PCC 6803 | Achieved a 4-fold higher photocurrent than mediator-free systems with an energetic gain of 200 mV over DCBQ. researchgate.net | researchgate.net |
| Phenazine-1-carboxylic acid (PCA) | Microbial Fuel Cell (MFC) | Pseudomonas aeruginosa | Demonstrated greater stability for long-term electron shuttling compared to PYO. nih.gov | nih.gov |
| General Phenazines | Anaerobic Respiration | Citrobacter portucalensis MBL | Biological oxidation of phenazines is coupled to anaerobic respiration, driven by flux through the quinone pool in the electron transport chain. plos.org | plos.org |
Advanced Computational Modeling for Rational Design and Optimization of Phenazine Mediators
The trial-and-error approach to developing mediators is being superseded by advanced computational modeling, which allows for the rational design and optimization of phenazine structures before their synthesis. core.ac.uk This in silico approach is a critical future direction for tailoring this compound for specific applications.
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electrochemical properties of molecules. Researchers have successfully created "redox potential simulators" by calibrating DFT calculations against experimentally measured values for a set of known phenazine derivatives. core.ac.uk This method has shown an excellent linear correlation between the calculated and measured redox potentials, indicating a high degree of predictive accuracy. core.ac.uk
The process involves calculating the change in Gibbs free energy for the reduction reaction of the phenazine, which is then used to determine its reduction potential. core.ac.uk By applying this computational model to this compound, researchers can:
Predict its standard redox potential with high precision.
Simulate how different functional groups added to the phenazine core would alter its redox potential.
Screen virtual libraries of derivatives to identify candidates with optimal electrochemical properties for a target enzyme or biological system.
Gain insights into the molecule's stability and electronic structure.
This predictive power significantly accelerates the development process, saving time and resources by focusing synthetic efforts on only the most promising candidates. core.ac.uk
| Computational Method | Parameter | Finding | Significance for Future Research | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Redox Potential | Achieved an excellent linear correlation (R² = 0.9827) between calculated reduction potentials and experimentally measured values for a series of phenazine derivatives. core.ac.uk | Enables the rapid, accurate, and cost-effective in silico screening and rational design of novel mediators like this compound. | core.ac.uk |
Q & A
Q. What are the primary synthetic chemistry applications of N-Ethylmethoxyphenazine ethosulfate (PES)?
PES is widely used as a metal-free visible-light photocatalyst for oxidative amidation of aromatic aldehydes. It enables efficient amide bond formation under ambient conditions with air as the sole oxidant. Key methodological parameters include:
Q. How is PES utilized in biological assays?
PES serves as:
- Electron acceptor : In dye-linked enzyme assays (e.g., detection of nitric oxide reductase activity with ascorbic acid) .
- Fluorescent probe : For lipid content quantification in bovine oocytes (Ex/Em: 390 nm/530 nm) .
- Cell viability assays : Combined with tetrazolium salts (e.g., MTS) to measure metabolic activity via absorbance at 490 nm .
Q. What safety precautions are essential when handling PES?
- Toxicity : Mutagenicity reported in microbial systems (100 µg/plate in Salmonella assays) .
- Decomposition risks : Emits toxic SOx and NOx fumes upon heating; use fume hoods and avoid high temperatures .
- Storage : Stable in ethanol (50 mg/ml) or water (10 mg/ml) at 4°C .
Advanced Research Questions
Q. How can researchers optimize PES-mediated photocatalysis for challenging substrates?
- Substrate scope limitations : Aromatic aldehydes with electron-withdrawing groups (e.g., nitro, cyano) show higher yields. Adjust light intensity (e.g., 10–20 W LEDs) and reaction time (12–24 hrs) for sterically hindered substrates .
- Scalability : Maintain low catalyst loading (<2 mol%) to minimize cost and side reactions .
Q. How to resolve discrepancies in PES efficacy across reaction systems?
Contradictions in yields or side products may arise from:
- Oxygen levels : Ensure consistent air flow for oxidation; inert atmospheres inhibit amidation .
- Light source variability : Calibrate wavelength (450–470 nm) and intensity (≥5 mW/cm²) using actinometry .
- Impurities : Purify PES via recrystallization (ethanol/water) to remove residual phenazine derivatives .
Q. What advanced analytical methods validate PES’s role in lipid modulation studies?
In oocyte cryopreservation research:
- Lipidomic profiling : Pair PES with LC-MS/MS to quantify oxidative stress-induced lipid peroxidation .
- Fluorescence imaging : Use PES (Ex/Em: 390/530 nm) to track lipid droplet dynamics in real-time .
Q. How does PES’s mutagenicity data impact experimental design?
- In vitro studies : Use lower concentrations (<10 µM) in mammalian cell cultures to avoid false positives in genotoxicity assays .
- Environmental controls : Treat waste with activated charcoal to adsorb decomposed byproducts .
Q. What mechanistic insights exist for PES in electron-transfer reactions?
- Photoredox cycles : PES absorbs visible light, generating a singlet excited state that undergoes intersystem crossing to a triplet state, enabling single-electron transfer (SET) to aldehydes .
- Kinetic studies : Use stopped-flow spectroscopy to measure SET rates (e.g., ~10⁶ M⁻¹s⁻¹ in acetonitrile) .
Methodological Tables
Table 1. Key Reaction Parameters for PES-Mediated Oxidative Amidation
| Parameter | Optimal Condition |
|---|---|
| Catalyst loading | 1–2 mol% |
| Light source | 450–470 nm LEDs |
| Temperature | 25°C (ambient) |
| Reaction time | 12–24 hours |
| Oxidant | Air (open flask) |
Table 2. Analytical Techniques for PES Quantification
| Application | Method | Detection Range |
|---|---|---|
| Synthetic reactions | HPLC-UV (254 nm) | 0.1–10 mM |
| Biological assays | Fluorescence (530 nm) | 1–100 µM |
| Cell viability | Absorbance (490 nm) | 0.1–2.0 OD units |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
